molecular formula C9H10ClNO4 B8028563 1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene

1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene

Cat. No.: B8028563
M. Wt: 231.63 g/mol
InChI Key: HCPJYEUEUWXLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C9H10ClNO4 It is a derivative of benzene, substituted with chloro, ethoxy, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-chloro-3-ethoxy-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by nitration and subsequent substitution reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-Chloro-3-ethoxy-2-methoxy-5-aminobenzene.

    Oxidation: Corresponding carboxylic acids or aldehydes depending on the reaction conditions.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro, methoxy, and ethoxy groups influence the compound’s reactivity and its ability to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene is unique due to the specific combination and positions of its substituents, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-chloro-3-ethoxy-2-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c1-3-15-8-5-6(11(12)13)4-7(10)9(8)14-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPJYEUEUWXLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.